molecular formula C10H17NO3 B1348303 tert-butyl N-(2-oxocyclopentyl)carbamate CAS No. 477585-30-1

tert-butyl N-(2-oxocyclopentyl)carbamate

Cat. No.: B1348303
CAS No.: 477585-30-1
M. Wt: 199.25 g/mol
InChI Key: UXSQXOIYRVCHBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-oxocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentanone derivative under specific conditions. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine group to form the carbamate . The reaction is usually carried out in the presence of a base such as sodium azide or a catalyst like palladium .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The crude product is typically purified by column chromatography and vacuum sublimation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-oxocyclopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, oxides, and substituted carbamates .

Scientific Research Applications

Tert-butyl N-(2-oxocyclopentyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-oxocyclopentyl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-oxocyclopentyl)carbamate is unique due to its cyclopentyl ring and ketone moiety, which provide distinct reactivity and stability compared to other carbamates. Its ability to form stable linkages and be selectively removed under mild conditions makes it valuable in synthetic chemistry .

Properties

IUPAC Name

tert-butyl N-(2-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXOIYRVCHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326830
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477585-30-1
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxocyclopentyl)carbamate
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